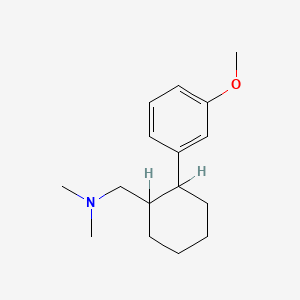
Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate
Vue d'ensemble
Description
Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy and dimethyl groups, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate typically involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and dimethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active pyridine derivative, which then exerts its effects through binding to target sites and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate: Characterized by its unique ester functional group and pyridine ring.
Ethyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxopropanoate: Contains an additional methyl group on the oxoacetate moiety.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the ester functional group. This combination of features imparts distinct reactivity and functional properties, making it valuable in various chemical and pharmaceutical applications.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H13NO4/c1-6-5-12-8(7(2)10(6)15-3)9(13)11(14)16-4/h5H,1-4H3 |
Clé InChI |
FAYZPGXRRFBXIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)C(=O)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B8575585.png)

![3-Phenyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B8575606.png)

![1-Propanone, 1-[4-(phenylamino)-4-piperidinyl]-](/img/structure/B8575617.png)





![5-Isopropylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8575676.png)

